molecular formula C11H16Cl2N2O2S B2973459 4-chloro-N-piperidin-4-ylbenzenesulfonamide;hydrochloride CAS No. 152627-25-3

4-chloro-N-piperidin-4-ylbenzenesulfonamide;hydrochloride

Cat. No. B2973459
M. Wt: 311.22
InChI Key: YCQUGKJCWLJWFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-N-piperidin-4-ylbenzenesulfonamide hydrochloride, also known as CPB, is a white crystalline powder . It has a molecular formula of C11H16Cl2N2O2S and a molecular weight of 311.22 .


Molecular Structure Analysis

The InChI code for 4-chloro-N-piperidin-4-ylbenzenesulfonamide hydrochloride is 1S/C11H15ClN2O2S.ClH/c12-9-1-3-11(4-2-9)17(15,16)14-10-5-7-13-8-6-10;/h1-4,10,13-14H,5-8H2;1H .


Physical And Chemical Properties Analysis

4-Chloro-N-piperidin-4-ylbenzenesulfonamide hydrochloride is a white crystalline powder . It has a molecular formula of C11H16Cl2N2O2S and a molecular weight of 311.22 . It is stored at room temperature .

Scientific Research Applications

Corrosion Inhibition

  • Quantum Chemical and Molecular Dynamics Simulation Studies : Piperidine derivatives, including those similar to 4-chloro-N-piperidin-4-ylbenzenesulfonamide, have been investigated for their adsorption and corrosion inhibition properties on iron. The study used quantum chemical calculations and molecular dynamics simulations to explore their effectiveness (Kaya et al., 2016).

Pharmaceutical Research

  • Synthesis and Structural Characterization of CCR5 Antagonists : Research has focused on the synthesis and structural characterization of methylbenzenesulfonamide, including compounds structurally related to 4-chloro-N-piperidin-4-ylbenzenesulfonamide, for their potential as HIV-1 infection inhibitors (Cheng De-ju, 2015).
  • Anticancer Activity of Pyridine Derivatives : A study on the synthesis of novel 1-(4-Substituted pyridine-3-sulfonyl)-3-phenylureas explored their potential anticancer activity, highlighting the therapeutic potential of these compounds (Szafrański & Sławiński, 2015).

Material Science

  • Crystal and Molecular Structure Studies : Investigations into the crystal and molecular structure of compounds like 4-carboxypiperidinium chloride, closely related to 4-chloro-N-piperidin-4-ylbenzenesulfonamide, have been conducted to understand their structural properties (Szafran et al., 2007).

Carbonic Anhydrase Inhibition

  • Ureido Benzenesulfonamides as Inhibitors : Studies on the synthesis of ureido benzenesulfonamides incorporating triazine moieties have been conducted to explore their inhibition of carbonic anhydrase, a target for anticancer agents. These studies show the diverse pharmaceutical applications of these compounds (Lolak et al., 2019).

Safety And Hazards

The safety information available indicates that 4-chloro-N-piperidin-4-ylbenzenesulfonamide hydrochloride is potentially hazardous. It has been assigned the GHS07 pictogram and the signal word “Warning”. Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). Precautionary statements include measures to prevent exposure and instructions for handling in case of exposure .

properties

IUPAC Name

4-chloro-N-piperidin-4-ylbenzenesulfonamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O2S.ClH/c12-9-1-3-11(4-2-9)17(15,16)14-10-5-7-13-8-6-10;/h1-4,10,13-14H,5-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCQUGKJCWLJWFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NS(=O)(=O)C2=CC=C(C=C2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-piperidin-4-ylbenzenesulfonamide;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.